molecular formula C14H20N2 B1419250 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine CAS No. 1157983-92-0

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

Cat. No.: B1419250
CAS No.: 1157983-92-0
M. Wt: 216.32 g/mol
InChI Key: WKCGEZCOLSQCQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine is a chemical compound that features a piperidine ring attached to a dihydroindene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods emphasize efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines, ketones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-ylamine
  • 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-2-ylamine
  • 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-1-ylamine

Uniqueness: 1-(2,3-Dihydro-1H-inden-2-yl)piperidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the amine group on the piperidine ring influences its reactivity and interaction with biological targets, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c15-13-5-7-16(8-6-13)14-9-11-3-1-2-4-12(11)10-14/h1-4,13-14H,5-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCGEZCOLSQCQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Reactant of Route 3
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Reactant of Route 4
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Reactant of Route 5
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine
Reactant of Route 6
1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.